2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16317953
InChI: InChI=1S/C20H30N4O3S/c1-19(2)11-14(12-20(3,4)23-19)21-18(25)13-24-10-9-15-16(22-28(5,26)27)7-6-8-17(15)24/h6-10,14,22-23H,11-13H2,1-5H3,(H,21,25)
SMILES:
Molecular Formula: C20H30N4O3S
Molecular Weight: 406.5 g/mol

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

CAS No.:

Cat. No.: VC16317953

Molecular Formula: C20H30N4O3S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide -

Specification

Molecular Formula C20H30N4O3S
Molecular Weight 406.5 g/mol
IUPAC Name 2-[4-(methanesulfonamido)indol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C20H30N4O3S/c1-19(2)11-14(12-20(3,4)23-19)21-18(25)13-24-10-9-15-16(22-28(5,26)27)7-6-8-17(15)24/h6-10,14,22-23H,11-13H2,1-5H3,(H,21,25)
Standard InChI Key XOLKXYAAXIKITC-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CC(N1)(C)C)NC(=O)CN2C=CC3=C(C=CC=C32)NS(=O)(=O)C)C

Introduction

The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. Its structure includes a sulfonamide group, an indole moiety, and a piperidine ring, which are known to contribute to biological activity in various contexts. This article explores its chemical properties, synthesis, and potential applications based on available scientific literature.

Synthesis

The synthesis of compounds like 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multistep reactions such as:

  • Formation of the Indole Core:

    • Starting from indole derivatives, functionalization at the nitrogen atom (N1 position) is achieved using sulfonamide reagents.

  • Attachment of the Acetamide Group:

    • The acetamide moiety is introduced via acylation reactions, often using activated esters or acid chlorides.

  • Incorporation of the Piperidine Ring:

    • The tetramethylpiperidine group is added through nucleophilic substitution or reductive amination.

These steps are optimized for yield and purity using catalysts and solvents specific to the reaction conditions.

Pharmacological Activity

Compounds containing sulfonamide and indole groups have shown promise in therapeutic areas such as:

  • Anticancer Activity: Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase enzymes and disrupt tumor microenvironments .

  • Antimicrobial Properties: Indole-based molecules often exhibit antibacterial and antifungal effects due to their ability to interfere with microbial metabolic pathways .

Drug Design

The structural features of this compound make it a candidate for drug design targeting protein-ligand interactions. The bulky piperidine group may enhance binding specificity by fitting into hydrophobic pockets of target proteins.

Biological Testing

While specific data on this compound is limited, analogs have been tested against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These studies often report IC50 values in the micromolar range .

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